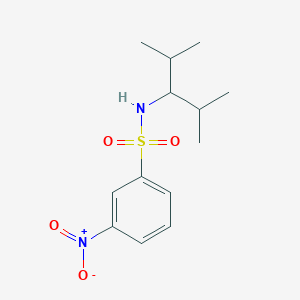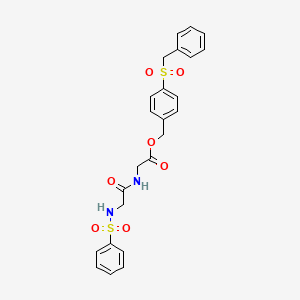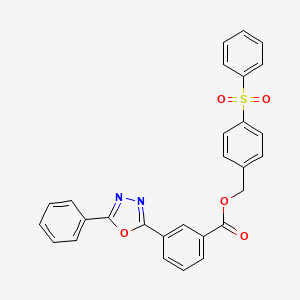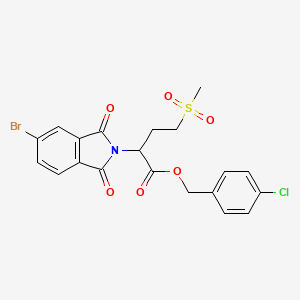
N-(2,4-dimethylpentan-3-yl)-3-nitrobenzenesulfonamide
Overview
Description
N-(2,4-dimethylpentan-3-yl)-3-nitrobenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex structure, which includes a nitro group, a sulfonamide group, and an isopropyl-methylpropyl substituent on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpentan-3-yl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the nitration of benzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The final step involves the introduction of the isopropyl-2-methylpropyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for cost-effectiveness and efficiency. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpentan-3-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, nitroso compounds, and substituted sulfonamides.
Scientific Research Applications
N-(2,4-dimethylpentan-3-yl)-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-3-nitrobenzenesulfonamide is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isopropyl-2-methylpropyl)-3-phenylacrylamide
- N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide
- N-(1-isopropyl-2-methylpropyl)-3-methylbenzenesulfonamide
Uniqueness
N-(2,4-dimethylpentan-3-yl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9(2)13(10(3)4)14-20(18,19)12-7-5-6-11(8-12)15(16)17/h5-10,13-14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHFDQUGUPVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(benzylsulfonyl)benzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4151450.png)


![4-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-ol](/img/structure/B4151469.png)
![1,1'-{3-[(4-Nitrophenyl)sulfonyl]propane-1,2-diyl}bis(4-methylpiperidine)](/img/structure/B4151475.png)
![3-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B4151483.png)
![N-(4-bromophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4151486.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-3-nitrobenzenesulfonamide](/img/structure/B4151508.png)
![N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-3-nitrobenzenesulfonamide](/img/structure/B4151514.png)
![N-cyclohexyl-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4151525.png)
![N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4151526.png)
![3,4-dimethoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4151540.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4151542.png)
